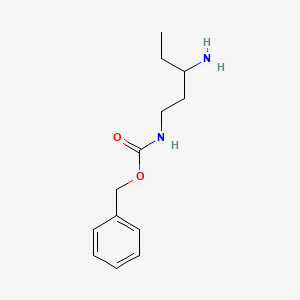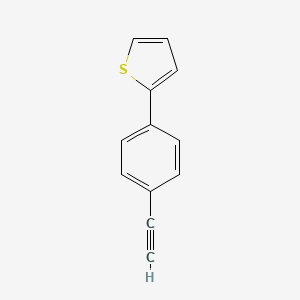
2-(4-Ethynylphenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynylphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
The synthesis of 2-(4-Ethynylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynylbenzene) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces the desired product with high yield.
Industrial production methods for thiophene derivatives often involve multicomponent reactions and cyclization processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of thiophene-based compounds .
化学反応の分析
2-(4-Ethynylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-1,1-dioxide .
科学的研究の応用
作用機序
The mechanism of action of 2-(4-Ethynylphenyl)thiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based drugs act as inhibitors of specific enzymes, blocking their activity and leading to therapeutic effects .
類似化合物との比較
2-(4-Ethynylphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thieno[3,2-b]thiophene: Known for its applications in organic electronics.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and allows for the synthesis of more complex structures. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C12H8S |
|---|---|
分子量 |
184.26 g/mol |
IUPAC名 |
2-(4-ethynylphenyl)thiophene |
InChI |
InChI=1S/C12H8S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h1,3-9H |
InChIキー |
WMSFDLDOWAEXSP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


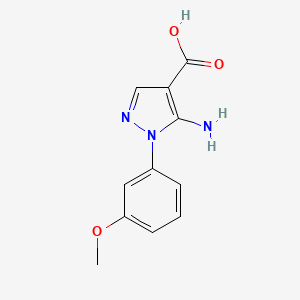
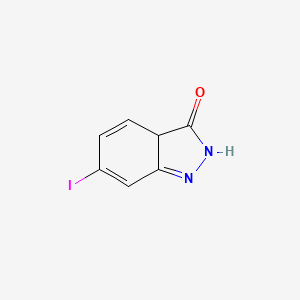
![Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate](/img/structure/B15131437.png)
![2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-](/img/structure/B15131440.png)
![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
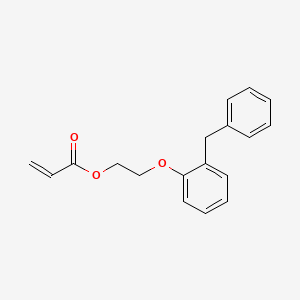
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
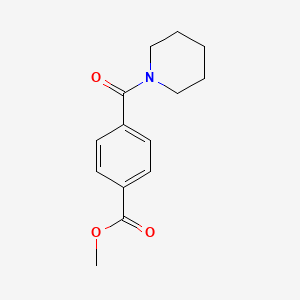
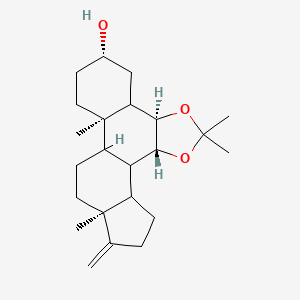
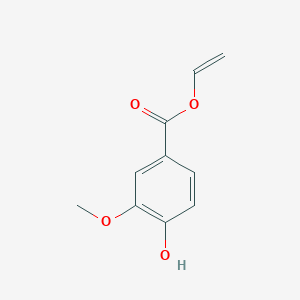

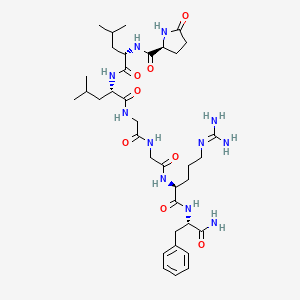
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
